

# N1-Methyl-Pseudouridine Outperforms Pseudouridine in Enhancing mRNA Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |  |  |  |
|----------------------|---------------------------------|-----------|--|--|--|
| Compound Name:       | N1-Methylsulfonyl pseudouridine |           |  |  |  |
| Cat. No.:            | B12400169                       | Get Quote |  |  |  |

The strategic replacement of uridine with N1-methyl-pseudouridine (m1 $\Psi$ ) in synthetic messenger RNA (mRNA) has been a pivotal advancement in the development of highly effective mRNA vaccines, offering superior protein expression and a more favorable immunogenic profile compared to its predecessor, pseudouridine ( $\Psi$ ). This guide provides a comprehensive comparison of these two critical nucleoside modifications, supported by experimental data, to inform researchers, scientists, and drug development professionals in the design of next-generation mRNA therapeutics.

The pioneering work of Karikó and colleagues established that incorporating modified nucleosides into in vitro transcribed (IVT) mRNA can significantly reduce its inherent immunogenicity and improve its translational capacity.[1] While pseudouridine was an early breakthrough in this area, subsequent research has demonstrated that the addition of a methyl group to the nitrogen at the 1-position of pseudouridine confers even greater advantages for vaccine efficacy.[2] Notably, the highly successful COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna both utilize m1Ψ-modified mRNA, a testament to its superior performance.[1][3][4]

Comparative Performance: N1-Methyl-Pseudouridine vs. Pseudouridine



Experimental evidence consistently demonstrates that m1 $\Psi$ -modified mRNA surpasses  $\Psi$ -modified mRNA in two key areas crucial for vaccine efficacy: protein expression and the reduction of innate immune stimulation.

## **Protein Expression**

Studies have shown a dramatic increase in protein production from mRNA containing m1 $\Psi$  compared to that with  $\Psi$ . This enhancement is observed both in cell culture (in vitro) and in animal models (in vivo). For instance, one study found that m1 $\Psi$ -modified mRNA resulted in up to 13-fold higher reporter gene expression in mice compared to  $\Psi$ -modified mRNA.[2] This heightened translational efficiency is attributed to several factors, including increased ribosome density on the mRNA transcript and a reduction in the activation of translation-inhibiting pathways.[5]

| Parameter                                                  | Unmodified<br>mRNA | Ψ-modified<br>mRNA | m1Ѱ-modified<br>mRNA                                           | Reference |
|------------------------------------------------------------|--------------------|--------------------|----------------------------------------------------------------|-----------|
| Relative Protein Expression (in vitro, various cell lines) | Baseline           | Increased          | Significantly<br>Increased (up to<br>44-fold higher<br>than Ψ) | [2]       |
| Relative Protein<br>Expression (in<br>vivo, mice)          | Baseline           | Increased          | Significantly<br>Increased (up to<br>13-fold higher<br>than Ψ) | [2]       |
| Translational<br>Efficiency (cell-<br>free system)         | Low                | Moderate           | High                                                           | [5]       |

## **Immunogenicity**

A critical challenge in mRNA therapeutics is mitigating the innate immune response triggered by foreign RNA. Both  $\Psi$  and m1 $\Psi$  reduce the recognition of mRNA by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[6][7] However, m1 $\Psi$  has been shown to be more effective at evading these immune sensors, leading to a further reduction in the production of pro-inflammatory cytokines and a lower activation of interferon-



mediated pathways.[2][7] This blunted immune recognition not only improves the safety profile but also prevents the shutdown of protein translation that can be induced by a strong innate immune response.[8]

| Parameter                           | Unmodified<br>mRNA | Ψ-modified<br>mRNA | m1Ψ-modified<br>mRNA      | Reference |
|-------------------------------------|--------------------|--------------------|---------------------------|-----------|
| Innate Immune Activation (in vitro) | High               | Reduced            | Significantly<br>Reduced  | [2]       |
| Cell Viability (post- transfection) | Reduced            | Improved           | Significantly<br>Improved | [2][9]    |
| TLR3 Activation                     | High               | Reduced            | Further Reduced           | [10]      |
| PKR Activation                      | High               | Reduced            | Significantly<br>Reduced  | [7]       |

# **Signaling Pathways and Experimental Workflows**

The diagrams below illustrate the key signaling pathways affected by mRNA modifications and a typical workflow for the production and evaluation of modified mRNA.





Click to download full resolution via product page

Fig. 1: Innate Immune Recognition of Modified vs. Unmodified mRNA.





Click to download full resolution via product page

Fig. 2: General Workflow for Modified mRNA Vaccine Production and Evaluation.

# **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the comparison of  $m1\Psi$ - and  $\Psi$ -modified mRNA.

# In Vitro Transcription of Modified mRNA



Objective: To synthesize mRNA with complete substitution of uridine (U) with either pseudouridine (Ψ) or N1-methyl-pseudouridine (m1Ψ).

#### Methodology:

- Template: A linearized plasmid DNA template containing the gene of interest (e.g., a reporter gene like Firefly luciferase or a vaccine antigen) downstream of a T7 RNA polymerase promoter is used.
- Reaction Mixture: The in vitro transcription reaction is typically performed using a commercially available kit (e.g., T7 High Yield RNA Synthesis Kit). The standard uridine triphosphate (UTP) is completely replaced with either N1-methyl-pseudouridine-5'-triphosphate (m1Ψ-UTP) or pseudouridine-5'-triphosphate (Ψ-UTP). The reaction also includes ATP, CTP, GTP, a cap analog (e.g., ARCA), and T7 RNA polymerase.[1]
- Incubation: The reaction is incubated at 37°C for a duration ranging from 30 minutes to a few hours.[1]
- Purification: Following transcription, the template DNA is removed by DNase treatment. The
  resulting mRNA is then purified, often using methods like FPLC (Fast Protein Liquid
  Chromatography) or silica-based columns, to remove double-stranded RNA byproducts and
  other impurities.[11][12]

## In Vitro Transfection and Protein Expression Analysis

Objective: To compare the protein expression levels from m1 $\Psi$ - and  $\Psi$ -modified mRNA in cultured mammalian cells.

#### Methodology:

- Cell Culture: Various mammalian cell lines, such as HEK293T, HeLa, or dendritic cells, are cultured under standard conditions.
- Transfection: The purified, modified mRNA is complexed with a transfection reagent (e.g., Lipofectamine) and added to the cultured cells.



- Protein Quantification: At various time points post-transfection (e.g., 6, 24, 48 hours), the
  cells are lysed. If a reporter gene like luciferase is used, the luminescence is measured using
  a luminometer, which is proportional to the amount of protein expressed. For other proteins,
  methods like Western blotting or ELISA can be used.
- Data Analysis: Protein expression levels are compared between cells transfected with m1Ψ-mRNA, Ψ-mRNA, and unmodified mRNA.

## In Vivo mRNA Delivery and Expression Analysis

Objective: To evaluate and compare the protein expression from m1 $\Psi$ - and  $\Psi$ -modified mRNA in a living organism.

#### Methodology:

- Animal Model: Typically, mice (e.g., BALB/c) are used.
- Formulation and Administration: The modified mRNA is encapsulated in lipid nanoparticles (LNPs) to protect it from degradation and facilitate delivery into cells.[11] The LNP-mRNA formulations are then administered to the mice via routes such as intramuscular or intradermal injection.[9]
- Expression Monitoring: For reporter genes like luciferase, protein expression can be
  monitored non-invasively over time using in vivo bioluminescence imaging (BLI).[9] For other
  proteins, tissues can be harvested at specific time points, and protein levels can be
  quantified by methods like ELISA.
- Data Analysis: The total protein expression over time (often calculated as the area under the curve) is compared between the different mRNA modification groups.[9]

## **Immunogenicity Assays**

Objective: To measure the innate immune response elicited by  $m1\Psi$ - and  $\Psi$ -modified mRNA.

#### Methodology:

In Vitro Stimulation: Human or murine immune cells (e.g., peripheral blood mononuclear cells
 PBMCs, or dendritic cells) are cultured and exposed to the different modified mRNAs.



- Cytokine Analysis: After a set incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of key pro-inflammatory cytokines and interferons (e.g., TNF-α, IL-6, IFN-β) are measured using techniques like ELISA or multiplex bead assays.
- Cell Viability Assay: To assess cytotoxicity resulting from the immune response, cell viability
  can be measured using assays like the MTT or LDH release assay.
- In Vivo Analysis: In animal studies, blood samples can be collected post-injection to measure systemic cytokine levels. Additionally, the expression of innate immune genes in the tissue at the injection site or in draining lymph nodes can be analyzed using RT-qPCR.[13]

### Conclusion

The comprehensive data from numerous studies unequivocally demonstrate that N1-methyl-pseudouridine is a superior modification to pseudouridine for enhancing the efficacy of mRNA vaccines. The incorporation of m1 $\Psi$  leads to substantially higher levels of protein expression and a more attenuated innate immune response.[2][14] These characteristics are critical for developing safe and potent vaccines that can be administered at lower doses.[5] The success of the m1 $\Psi$ -based COVID-19 vaccines has solidified its position as the current gold standard for nucleoside modification in the field of mRNA therapeutics, paving the way for future advancements in vaccine technology and protein replacement therapies.[6][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness News Blog Jena Bioscience [jenabioscience.com]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

## Validation & Comparative





- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing)
   DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [periodicos.capes.gov.br]
- 11. Production and Evaluation of Nucleoside-Modified mRNA Vaccines for Infectious Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleoside Modified mRNA Vaccines for Infectious Diseases | Springer Nature Experiments [experiments.springernature.com]
- 13. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 14. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines DocCheck [doccheck.com]
- 15. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N1-Methyl-Pseudouridine Outperforms Pseudouridine in Enhancing mRNA Vaccine Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400169#n1-methylsulfonyl-pseudouridine-vs-pseudouridine-for-mrna-vaccine-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com